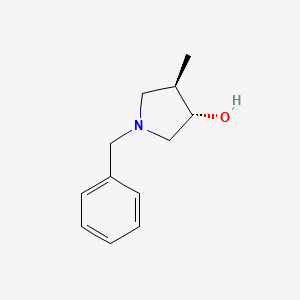

trans-1-Benzyl-4-methylpyrrolidin-3-ol

Description

trans-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 2. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol and an InChIKey of NTDFIGIMQABQLD-JQWIXIFHSA-N . This compound is available commercially from two suppliers and is often utilized as a building block in organic synthesis, particularly in pharmaceutical and asymmetric catalysis research due to its stereochemical rigidity and functional group diversity.

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFIGIMQABQLD-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production methods for trans-1-Benzyl-4-methylpyrrolidin-3-ol often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and it may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-1-Benzyl-4-methylpyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzyl-4-methylpyrrolidin-3-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of stereochemistry and reaction mechanisms .

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule .

Medicine: In medicinal chemistry, trans-1-Benzyl-4-methylpyrrolidin-3-ol is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules for various industrial applications .

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Features of trans-1-Benzyl-4-methylpyrrolidin-3-ol and Related Compounds

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | InChIKey |

|---|---|---|---|---|

| trans-1-Benzyl-4-methylpyrrolidin-3-ol | 4-Me, 3-OH | Hydroxyl, Benzyl | C₁₂H₁₇NO | NTDFIGIMQABQLD-JQWIXIFHSA-N |

| trans-4-Amino-1-benzylpyrrolidin-3-ol | 4-NH₂, 3-OH | Amino, Hydroxyl, Benzyl | C₁₁H₁₆N₂O | Not reported |

| trans-1-Benzyl-4-(2-Cl-Ph)pyrrolidine-3-COOH | 4-(2-Cl-Ph), 3-COOH | Carboxylic Acid, Benzyl | C₁₈H₁₇ClNO₂ | IDICLIGALZTBJB-CVEARBPZSA-N |

| trans-1-Benzyl-4-methoxycarbonyl-pyrrolidine-3-COOH | 4-COOMe, 3-COOH | Carboxylic Acid, Ester, Benzyl | C₁₅H₁₇NO₄ | LMUPOQGHGMIUFC-ZYHUDNBSSA-N |

Key Observations :

- Functional Group Diversity: The hydroxyl group in the target compound contrasts with amino (e.g., trans-4-amino derivative ) or carboxylic acid groups (e.g., 3-carboxylic acid derivatives ), impacting polarity and reactivity.

- Steric Effects: Methyl substituents (as in the target) introduce less steric hindrance compared to bulkier groups like 2-chlorophenyl or tert-butylphenoxy (e.g., ’s compound).

- Chirality : All listed compounds exhibit trans stereochemistry, critical for applications in enantioselective synthesis.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility (mg/mL) | Suppliers |

|---|---|---|---|---|

| trans-1-Benzyl-4-methylpyrrolidin-3-ol | 191.27 | ~1.5 | Moderate (10–50) | 2 |

| trans-4-Amino-1-benzylpyrrolidin-3-ol | 192.26 | ~0.8 | High (>50) | 1 |

| trans-1-Benzyl-4-(2-Cl-Ph)pyrrolidine-3-COOH | 310.79 | ~3.2 | Low (<1) | 1 |

Analysis :

- Hydrophilicity: The amino derivative (logP ~0.8) is more hydrophilic than the target compound (logP ~1.5) due to its basic amino group .

- Solubility : Carboxylic acid derivatives exhibit poor aqueous solubility due to increased hydrophobicity from aryl groups (e.g., 2-chlorophenyl) .

Biological Activity

trans-1-Benzyl-4-methylpyrrolidin-3-ol is a chemical compound with the molecular formula and a molecular weight of approximately 191.27 g/mol . This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis

The synthesis of trans-1-Benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone. This reaction is generally performed under controlled conditions using catalysts to ensure the desired stereochemistry. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis .

The biological activity of trans-1-Benzyl-4-methylpyrrolidin-3-ol is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This compound can modulate the activity of these biomolecules, leading to various physiological effects. The exact molecular targets may vary depending on the context of its use, but it has shown potential in several areas:

- Neuropharmacology : Analogous compounds have been studied for their effects on the central nervous system (CNS), suggesting that trans-1-Benzyl-4-methylpyrrolidin-3-ol may exhibit similar properties .

- Antiepileptic Activity : Some pyrrolidine derivatives have demonstrated significant activity as antiepileptic agents, indicating that this compound may also possess anticonvulsant properties .

In Vitro Studies

In vitro studies have indicated that trans-1-Benzyl-4-methylpyrrolidin-3-ol can influence cellular processes such as apoptosis and cell proliferation. For instance, research has shown that certain derivatives can inhibit tumor cell growth, suggesting a potential role in cancer therapy.

Case Studies

- Anticonvulsant Activity : A study investigated various pyrrolidine derivatives, including trans-1-Benzyl-4-methylpyrrolidin-3-ol, for their anticonvulsant effects in animal models. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential use in treating epilepsy .

- Neuroprotective Effects : Another case study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could reduce markers of oxidative stress and improve cell viability in neuronal cultures exposed to harmful agents .

Comparative Analysis

To better understand the unique properties of trans-1-Benzyl-4-methylpyrrolidin-3-ol, a comparison with structurally related compounds was conducted:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Benzyl-4-methylpyrrolidin-3-one | Similar | Moderate CNS activity |

| 4-Methyl-1-phenylpyrrolidin-3-ol | Similar | Anticonvulsant properties |

| N-Benzyl-3-hydroxy-4-methylpyrrolidine | Close analog | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.